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molecular formula C15H11BrFN B7978947 4-bromo-1-(4-fluorobenzyl)-1H-indole

4-bromo-1-(4-fluorobenzyl)-1H-indole

Cat. No. B7978947
M. Wt: 304.16 g/mol
InChI Key: UQKSGSBYQDPZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084620B2

Procedure details

A suspension of sodium hydride (60% oil dispersion, 112 mg, 2.81 mmol) in THF (12 mL) was stirred at rt and treated with a solution of 4-bromo-1H-indole (500 mg, 2.55 mmol) in THF (3 mL). After 1-2 min, the mixture was treated with 4-fluorobenzyl bromide (0.318 mL, 2.55 mmol) and the slightly cloudy solution was stirred at rt. After 20 h, the mixture was concentrated. The residue was partitioned between EtOAc and 0.1 M hydrochloric acid, and the aqueous phase was again extracted with EtOAc. The combined organic layers were washed with brine, dried and concentrated. The residue was purified by column chromatography (eluting with a gradient from 90:10 to 50:50 hexane-EtOAc) to provide 4-bromo-1-(4-fluorobenzyl)-1H-indole as a colorless oil (461.4 mg, 85% purity, 51%) contaminated by ca. 15% by weight of 4-bromo-1,3-bis(4-fluorobenzyl)-1H-indole. 1H NMR (400 MHz, chloroform-d) δ 7.28 (1H, dd, J=7.6, 0.8 Hz), 7.19 (1H, d, J=8.4 Hz), 7.16 (1H, d, J=3.3 Hz), 6.94-7.09 (5H, m), 6.60 (1H, dd, J=3.1, 0.9 Hz), 5.28 (2H, s). Mass spectrum m/z 304, 306 (M+H)+.
Quantity
112 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.318 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2.[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Br)=[CH:16][CH:15]=1>C1COCC1>[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][N:8]2[CH2:18][C:17]1[CH:20]=[CH:21][C:14]([F:13])=[CH:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
112 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C2C=CNC2=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.318 mL
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the slightly cloudy solution was stirred at rt
WAIT
Type
WAIT
Details
After 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and 0.1 M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was again extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (
WASH
Type
WASH
Details
eluting with a gradient from 90:10 to 50:50 hexane-EtOAc)

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) min
Name
Type
product
Smiles
BrC1=C2C=CN(C2=CC=C1)CC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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